molecular formula C12H8ClN5O2 B604994 5 Citep CAS No. 900779-63-7

5 Citep

Cat. No.: B604994
CAS No.: 900779-63-7
M. Wt: 289.68
InChI Key: CAMPDSCIVYOSOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-CITEP involves several steps, starting with the preparation of the indole derivative. The key synthetic route includes the formation of the tetrazole ring and the subsequent coupling with the indole moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing large-scale reactors and continuous flow techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

5-CITEP undergoes various chemical reactions, including:

Scientific Research Applications

5-CITEP has a wide range of scientific research applications:

Comparison with Similar Compounds

5-CITEP is unique in its structure and mechanism of action compared to other integrase inhibitors. Similar compounds include:

Properties

CAS No.

900779-63-7

Molecular Formula

C12H8ClN5O2

Molecular Weight

289.68

IUPAC Name

(Z)-3-(5-chloro-1H-indol-2-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C12H8ClN5O2/c13-7-1-2-8-6(3-7)4-9(14-8)10(19)5-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-5-

InChI Key

CAMPDSCIVYOSOC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=CC(=O)C3=NNN=N3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-ClTEP;  5 ClTEP;  5ClTEP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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